molecular formula C7H12N2O2 B14627905 1H-1,4-Diazonine-5,9(2H,6H)-dione, tetrahydro- CAS No. 57531-03-0

1H-1,4-Diazonine-5,9(2H,6H)-dione, tetrahydro-

Cat. No.: B14627905
CAS No.: 57531-03-0
M. Wt: 156.18 g/mol
InChI Key: NWIRVGYVDNENPQ-UHFFFAOYSA-N
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Description

1H-1,4-Diazonine-5,9(2H,6H)-dione, tetrahydro- is a heterocyclic compound that contains nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,4-Diazonine-5,9(2H,6H)-dione, tetrahydro- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Starting from linear precursors that contain the necessary functional groups, cyclization can be induced under specific conditions to form the heterocyclic ring.

    Reduction Reactions: The tetrahydro- form indicates that the compound may be synthesized through the reduction of a more oxidized precursor.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processing: Where reactions are carried out in large reactors with controlled temperatures and pressures.

    Continuous Flow Chemistry: For more efficient and scalable production, continuous flow methods may be employed.

Chemical Reactions Analysis

Types of Reactions

1H-1,4-Diazonine-5,9(2H,6H)-dione, tetrahydro- can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Further reduction to more saturated forms.

    Substitution: Functional group substitutions at specific positions on the ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metal catalysts like palladium or platinum may be used in certain reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized heterocycles, while reduction may yield more saturated derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigation as a potential pharmaceutical agent.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action for 1H-1,4-Diazonine-5,9(2H,6H)-dione, tetrahydro- would involve its interaction with molecular targets such as enzymes or receptors. The pathways involved would depend on the specific application, whether it be in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

    1H-1,4-Diazonine-5,9(2H,6H)-dione: The non-tetrahydro form.

    1H-1,4-Diazonine-5,9(2H,6H)-dione, dihydro-: A partially reduced form.

    Other Heterocyclic Compounds: Such as pyridines, pyrimidines, and diazines.

Uniqueness

1H-1,4-Diazonine-5,9(2H,6H)-dione, tetrahydro- is unique due to its specific ring structure and the presence of nitrogen atoms, which can impart unique chemical and physical properties.

Properties

CAS No.

57531-03-0

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

1,4-diazonane-5,9-dione

InChI

InChI=1S/C7H12N2O2/c10-6-2-1-3-7(11)9-5-4-8-6/h1-5H2,(H,8,10)(H,9,11)

InChI Key

NWIRVGYVDNENPQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NCCNC(=O)C1

Origin of Product

United States

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